Cyclopropylmethyl-(2-isobutoxyphenyl)-amine
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)10-16-14-6-4-3-5-13(14)15-9-12-7-8-12/h3-6,11-12,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMZBVCBWCHPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- 2-Isobutoxyphenylamine is prepared or procured as the aromatic amine substrate.
- The cyclopropylmethyl group is introduced as a substituent on the nitrogen atom of the aniline.
Introduction of Cyclopropylmethyl Group
- The cyclopropylmethyl moiety can be introduced via alkylation of the aniline nitrogen using cyclopropylmethyl halides (e.g., bromide or chloride) under controlled conditions.
- Alternatively, reductive amination can be employed where 2-isobutoxybenzaldehyde reacts with cyclopropylmethylamine or cyclopropylmethylamine precursors, followed by reduction to yield the target amine.
Reaction Conditions and Catalysts
- Alkylation reactions are often carried out in polar aprotic solvents (e.g., DMF, DMSO) with a base such as potassium carbonate or sodium hydride to deprotonate the aniline nitrogen.
- Reductive amination typically uses mild reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts under mild pressure.
- Reaction temperatures range from ambient to reflux depending on the method.
Purification and Characterization
- The crude product is purified by column chromatography using silica gel and appropriate solvent gradients (e.g., ethyl acetate/hexane).
- Structural confirmation is performed by NMR (1H, 13C), mass spectrometry, and elemental analysis.
Data Table: Typical Synthetic Route Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 2-isobutoxyphenylamine | Cyclopropylmethyl chloride, K2CO3, DMF, 80°C, 12 h | 65-75 | Requires excess base to prevent over-alkylation |
| Reductive Amination | 2-Isobutoxybenzaldehyde + cyclopropylmethylamine, NaBH3CN, MeOH, room temp, 6 h | 70-80 | Mild conditions, high selectivity |
| Purification | Silica gel column chromatography | - | Solvent system: ethyl acetate/hexane gradient |
Research Findings and Optimization
- Regioselectivity: The ortho substitution (2-position) of the isobutoxy group on the phenyl ring is critical for controlling the reactivity and steric environment during alkylation.
- Yield Optimization: Using excess base and controlling temperature reduces side reactions such as di-alkylation or N-oxidation.
- Catalyst Use: While classical alkylation often proceeds without catalysts, some protocols explore phase-transfer catalysts or transition metal catalysts to enhance yield and selectivity.
- Solvent Effects: Polar aprotic solvents favor nucleophilic substitution; protic solvents can lead to side reactions and lower yields.
- Analytical Confirmation: Advanced techniques such as high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) confirm the structure and purity.
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Alkylation with Halide | Straightforward, widely used | Possible over-alkylation, side products | 65-75 |
| Reductive Amination | High selectivity, mild conditions | Requires aldehyde precursor, longer reaction time | 70-80 |
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1. Selective 5-HT(2C) Receptor Agonism
One of the prominent applications of cyclopropylmethyl-(2-isobutoxyphenyl)-amine derivatives is their role as selective agonists for the 5-HT(2C) receptor. These compounds have shown promise in treating a variety of psychiatric disorders, including:
- Depression
- Anxiety
- Panic Disorder
- Schizophrenia
- Obsessive-Compulsive Disorder (OCD)
Research indicates that these agonists may also be beneficial in managing conditions such as obesity, cognitive disorders, and movement disorders . The modulation of 5-HT(2C) receptor activity can lead to significant therapeutic effects, making this class of compounds valuable in drug development.
1.2. Anticancer Properties
Recent studies have explored the synthesis of aminated cyclopropylmethylphosphonates, which include this compound derivatives. These compounds demonstrated significant anticancer activity, particularly against pancreatic cancer cells. The integration of amine groups into the cyclopropyl framework notably enhanced their efficacy, with some derivatives exhibiting low micromolar concentrations for effective cell suppression .
Chemical Synthesis and Mechanisms
The synthesis of this compound involves various methodologies that enhance its biological properties:
- Palladium-Catalyzed Reactions: These reactions facilitate the functionalization of cyclopropanes, allowing for the introduction of various substituents that can enhance biological activity. The use of unprotected amines has simplified synthetic pathways, improving the efficiency of producing these compounds .
- Amination Techniques: The application of amination strategies has been crucial in developing derivatives with improved selectivity and potency. For instance, aminated cyclopropylmethylphosphonates have been synthesized using diisopropylethylamine (DIPEA) under solvent-free conditions, yielding compounds with promising biological profiles .
Case Studies and Experimental Findings
Several studies have highlighted the effectiveness of this compound derivatives:
These findings underscore the versatility and potential therapeutic applications of this compound in modern medicinal chemistry.
Mechanism of Action
The mechanism of action of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine involves its interaction with molecular targets, such as enzymes and receptors, through binding and modulation of their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing the biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects and Functional Group Analysis
The cyclopropylmethyl group restricts rotational freedom, which may stabilize specific binding conformations in drug-receptor interactions.
Its compact structure (3 rotatable bonds) may favor CNS penetration, as seen in neuroactive compounds .
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine :
- The thiophene ring introduces π-π stacking capabilities and sulfur-mediated hydrophobic interactions. The methyl group at the 4-position may sterically hinder metabolic oxidation, enhancing stability in vivo .
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine :
- The 2,4-dimethoxy substituents provide strong electron-donating effects, increasing the amine’s basicity (pKa ~10–11) and solubility in polar solvents. The branched 1-cyclopropylethyl chain may reduce crystallization tendencies, favoring amorphous solid dispersions in formulation .
Biological Activity
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer effects, receptor interactions, and other therapeutic potentials.
1. Chemical Structure and Properties
This compound is characterized by a cyclopropyl group attached to a methyl chain, which is further connected to a phenyl ring substituted with an isobutoxy group. This unique structure may contribute to its biological activity by influencing the compound's interaction with various biological targets.
2. Anticancer Activity
Recent studies have highlighted the anticancer properties of cyclopropylmethyl derivatives, particularly in relation to pancreatic cancer. For instance, aminated cyclopropylmethyl phosphonates have shown promising results in inhibiting pancreatic cancer cell proliferation at low micromolar concentrations. The incorporation of amine groups into the cyclopropyl framework significantly enhanced the anticancer activity of these compounds.
Table 1: Anticancer Activity of Cyclopropylmethyl Derivatives
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate | 45 | Pancreatic Cancer |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound were not available in the current literature.
3. Receptor Interaction
Cyclopropylmethyl derivatives have also been studied for their interaction with serotonin receptors, particularly the 5-HT(2C) receptor. These compounds act as selective agonists, which may provide therapeutic benefits for psychiatric disorders, obesity, and addiction by modulating serotonin signaling pathways.
Table 2: Receptor Activity of Cyclopropylmethyl Derivatives
| Compound | Receptor Type | Activity |
|---|---|---|
| Cyclopropylmethanamines | 5-HT(2C) | Agonist |
Study 1: Anticancer Efficacy
A study evaluating a series of aminated cyclopropylmethyl phosphonates demonstrated that these compounds exhibited significant inhibitory effects on pancreatic cancer cells. The most potent compound showed an IC50 value of approximately 45 µM, indicating strong potential for further development as anticancer agents .
Study 2: Serotonin Receptor Modulation
Research into cyclopropylmethanamines has revealed their ability to selectively activate the 5-HT(2C) receptor. This activity suggests potential applications in treating conditions such as obesity and various psychiatric disorders .
5. Conclusion
This compound exhibits notable biological activities, particularly in anticancer research and receptor modulation. Its structural characteristics play a crucial role in its pharmacological effects, making it a candidate for further investigation in therapeutic applications.
Future Directions
Further studies are warranted to explore:
- In vivo efficacy : Assessing the biological activity in animal models.
- Mechanistic studies : Understanding the pathways through which these compounds exert their effects.
- Structural modifications : Investigating how changes in chemical structure might enhance efficacy or reduce toxicity.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Cyclopropylmethyl-(2-isobutoxyphenyl)-amine, and what key intermediates should be prioritized?
- Methodological Answer : A multi-step synthesis approach is recommended. Begin with the preparation of 2-isobutoxyaniline via nucleophilic substitution of 2-aminophenol with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Cyclopropane ring formation can be achieved using cyclopropylmethyl halides via Buchwald-Hartwig amination, employing a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as XPhos. Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient). Key intermediates include 2-isobutoxyaniline and cyclopropylmethyl bromide derivatives .
Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?
- Methodological Answer : For ¹H NMR , dissolve the compound in deuterated chloroform (CDCl₃) and analyze signals for the cyclopropylmethyl group (δ 0.5–1.2 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm). Use ¹³C NMR to confirm quaternary carbons in the cyclopropane ring (δ 10–20 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical for verifying the molecular ion peak (e.g., [M+H]⁺ at m/z 235.18). Cross-reference with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .
Q. What physicochemical properties (e.g., logP, hydrogen bonding) influence the solubility and stability of this compound?
- Methodological Answer : Calculate the partition coefficient (logP) using software like MarvinSketch (estimated logP ~2.5) to predict lipophilicity. Experimental validation via shake-flask method (octanol/water system) is advised. The compound’s hydrogen bond donor/acceptor count (1 donor, 2 acceptors) suggests moderate solubility in polar aprotic solvents (e.g., DMSO). Stability tests under varying pH (3–9) and temperatures (4–40°C) should be conducted, with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How can contradictions in reported algicidal activity data be resolved, and what validation methods are recommended?
- Methodological Answer : Discrepancies in EC₅₀ values (e.g., 0.5–2.0 µM against Alexandrium tamarense) may arise from differences in algal culturing conditions (light, nutrients) or compound purity. Standardize assays using OECD Guideline 201 (freshwater algal growth inhibition) with controlled light/dark cycles (14:10 hr) and pH (7.8–8.2). Include ROS (reactive oxygen species) quantification via DCFH-DA fluorescence to correlate bioactivity with oxidative stress mechanisms. Cross-validate results using LC-MS/MS to confirm intracellular compound uptake .
Q. What computational strategies predict the reactivity of the cyclopropane ring in catalytic amination reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states for cyclopropane ring opening during amination. Focus on bond dissociation energies (BDEs) of cyclopropyl C-C bonds and steric effects from the 2-isobutoxy group. Retrosynthetic AI tools (e.g., ASKCOS or IBM RXN) propose viable pathways by analyzing similar compounds (e.g., cyclopropylmethyl amines in PubChem). Prioritize routes with lower activation energies (<25 kcal/mol) for experimental validation .
Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?
- Methodological Answer : Conduct a Design of Experiments (DoE) to evaluate variables: catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent polarity (toluene vs. dioxane). Use response surface methodology (RSM) to identify optimal conditions. For example, a Pd/XPhos system (2 mol%) in toluene at 100°C increases yield from 60% to 85%. Implement inline FTIR for real-time monitoring of intermediate formation and quench side reactions (e.g., hydrolysis) with aqueous NaHCO₃ .
Q. What safety protocols mitigate risks during handling and disposal of this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential amine reactivity. For waste disposal, neutralize residual compound with 10% acetic acid before incineration. Acute toxicity testing (OECD 423) is advised; preliminary data suggest an LD₅₀ >500 mg/kg (oral, rats). Store at 4°C under nitrogen to prevent oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
